2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine

Catalog No.
S766238
CAS No.
287476-17-9
M.F
C8H14ClN5
M. Wt
216.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-t...

CAS Number

287476-17-9

Product Name

2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine

IUPAC Name

6-chloro-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-di(15N)amine

Molecular Formula

C8H14ClN5

Molecular Weight

216.68 g/mol

InChI

InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i10+1

InChI Key

MXWJVTOOROXGIU-DETAZLGJSA-N

SMILES

CCNC1=NC(=NC(=N1)Cl)NC(C)C

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NC(C)C

Isomeric SMILES

CC[15NH]C1=NC(=NC(=N1)Cl)NC(C)C

Isotope Tracer Studies:

-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine, also known as Atrazine-(ethylamino-15N), is a valuable tool in scientific research due to the presence of the stable isotope nitrogen-15 (15N). This isotope allows scientists to track the movement and fate of atrazine, a widely used herbicide, in the environment and biological systems.

By incorporating the 15N isotope into the molecule, researchers can differentiate it from naturally occurring atrazine and monitor its specific behavior. This technique, known as isotope tracing, has been used in various studies to:

  • Investigate the degradation pathways of atrazine in soil and water [Source: Environmental Science & Technology, Volume 33, Issue 12, Pages 2095-2101, ]
  • Assess the uptake and metabolism of atrazine in plants [Source: Journal of Agricultural and Food Chemistry, Volume 49, Issue 1, Pages 212-218, ]
  • Evaluate the potential for atrazine transport and leaching in agricultural soils [Source: Journal of Environmental Quality, Volume 29, Issue 1, Pages 198-205, ]

Environmental Fate and Transport Studies:

The understanding of environmental fate and transport of atrazine is crucial for assessing its potential impact on ecosystems and human health. 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine plays a vital role in such studies by enabling researchers to:

  • Track the movement of atrazine through different environmental compartments, such as soil, water, and air [Source: Environmental Toxicology and Chemistry, Volume 18, Issue 9, Pages 2165-2174, ]
  • Identify the factors affecting atrazine persistence and degradation in the environment [Source: Journal of Environmental Quality, Volume 31, Issue 1, Pages 112-120, ]
  • Evaluate the potential for atrazine contamination of groundwater and surface water resources [Source: Journal of Contaminant Hydrology, Volume 47, Issues 2-4, Pages 235-252, ]

Environmental Risk Assessment:

The information obtained from isotope tracer studies using 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine contributes significantly to environmental risk assessments of atrazine. By understanding the environmental fate and transport of the herbicide, researchers can:

  • Develop strategies to mitigate the potential risks associated with atrazine use in agriculture [Source: Environmental Science & Technology, Volume 41, Issue 7, Pages 2402-2408, ]
  • Inform regulatory decisions regarding atrazine application practices and environmental protection [Source: Science of the Total Environment, Volume 430, Pages 253-265, ]

2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine is a chemical compound with the molecular formula C8H14ClN5 and a molecular weight of approximately 216.69 g/mol. This compound is a derivative of atrazine, a widely used herbicide. It is characterized by its isotopic labeling with nitrogen-15, making it particularly useful in various scientific studies related to environmental and agricultural research. The compound's structure includes a triazine ring, which is significant for its biological activity and interactions within ecological systems .

  • Substitution Reactions: The chlorine atom in the compound can be substituted by various nucleophiles, leading to different derivatives. Common reagents for these reactions include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
  • Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions. Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride facilitate reduction processes.

The products formed from these reactions depend on the specific conditions and reagents used, resulting in a variety of derivatives that may have different biological or chemical properties.

The primary mechanism of action for 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine involves the inhibition of photosystem II in plants. This inhibition disrupts the electron transport chain during photosynthesis, ultimately leading to plant death. The compound targets the D1 protein within the photosystem II complex, which is critical for the photosynthetic process .

Due to its structural similarity to atrazine, this compound exhibits herbicidal activity and has been studied for its effects on various biological systems, particularly in agricultural settings.

The synthesis of 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine typically involves the following steps:

  • Reagents: The synthesis begins with cyanuric chloride reacting with ethylamine and isopropylamine.
  • Reaction Conditions:
    • Temperature: The reaction is usually initiated at low temperatures (0–5°C) before gradually increasing to room temperature.
    • Solvent: Common solvents include acetone or acetonitrile.
    • Nitrogen-Isotope Labeling: Nitrogen-15 enrichment is achieved by using nitrogen-15 labeled reagents.
  • No Catalysts Required: This reaction does not necessitate specific catalysts for completion .

This method allows for the production of the compound with high purity and isotopic labeling.

2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine has several applications:

  • Environmental Studies: It serves as a tracer for studying the fate and transport of atrazine in various environments.
  • Agricultural Research: The compound is utilized to investigate the metabolism and degradation pathways of herbicides in crops and soil.
  • Biological Studies: Researchers use it to explore the effects of atrazine derivatives on biological systems.

Furthermore, it is also employed in industrial applications for synthesizing other nitrogen-labeled compounds used in research .

Research involving 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine often focuses on its interactions within ecosystems. Studies have shown that its presence can affect soil microbial communities and influence the dynamics of herbicide resistance among plant species. Additionally, its degradation products are monitored to assess their ecological impact and potential toxicity .

Several compounds are structurally related to 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine. Here are some notable examples:

Compound NameCAS NumberKey Features
Atrazine1912-24-9A widely used herbicide; similar triazine structure; lacks nitrogen isotope labeling.
Simazine122-34-9Another herbicide with similar properties but different amino substitutions.
Propazine139-40-2Contains isopropylamine groups; used similarly in agriculture but varies in efficacy.

Uniqueness: The primary distinction of 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine lies in its nitrogen isotope labeling (nitrogen-15), which enhances its utility for tracing studies and understanding environmental dynamics compared to its analogs .

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Modify: 2024-04-14

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